molecular formula C8H6FNO B8420241 (3-Fluoro-2-hydroxyphenyl)acetonitrile

(3-Fluoro-2-hydroxyphenyl)acetonitrile

Cat. No. B8420241
M. Wt: 151.14 g/mol
InChI Key: BBJZKLLKJJWNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-2-hydroxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-2-hydroxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-2-hydroxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

2-(3-fluoro-2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6FNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2

InChI Key

BBJZKLLKJJWNPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4.89 g of 2-fluoro-6-hydroxymethylphenol and 2.08 g of sodium cyanide in 120 ml of N,N-dimethylformamide is stirred at 120° C. over 24 hours. The reaction mixture is cooled, diluted with water and concentrated by evaporation. The residue is diluted with water and neutralized with conc. acetic acid (caution! hydrocyanic acid). The mixture is extracted with dichloromethane (3×). The combined organic phases are washed with water and brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a violet solid from the residue by means of flash chromatography (SiO2 60F). Rf=0.32 (1:2 EtOAc-heptane); Rt=3.12.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4.89 g of 2-fluoro-hydroxymethylphenol and 2.08 g of sodium cyanide in 120 ml of N,N-dimethylformamide is stirred at 120° C. over 24 hours. The reaction mixture is cooled, diluted with water and concentrated by evaporation. The residue is diluted with water and neutralized with conc. acetic acid (cautionl hydrocyanic acid). The mixture is extracted with dichloromethane (3×). The combined organic phases are washed with water and brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a violet solid from the residue by means of flash chromatography (SiO2 60F). Rf=0.32 (1:2 EtOAc-heptane); Rt=3.12.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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